2-(2-Bromophenyl)-1,1-diphenylethene
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Overview
Description
2-(2-Bromophenyl)-1,1-diphenylethene is an organic compound that belongs to the class of diphenylethenes It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a diphenylethene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1,1-diphenylethene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as palladium acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1,1-diphenylethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly employed.
Major Products
Substitution: Formation of various substituted diphenylethenes depending on the nucleophile used.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Scientific Research Applications
2-(2-Bromophenyl)-1,1-diphenylethene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1,1-diphenylethene involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules . Additionally, the diphenylethene structure allows for π-π stacking interactions, which are important in material science applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylboronic Acid: Similar in structure but contains a boronic acid group instead of a diphenylethene moiety.
2-Bromophenylphosphine: Contains a phosphine group and is used in different applications compared to 2-(2-Bromophenyl)-1,1-diphenylethene.
Uniqueness
This compound is unique due to its combination of a bromine atom and a diphenylethene structure, which imparts distinct chemical properties and reactivity. This makes it valuable in applications requiring specific interactions such as halogen bonding and π-π stacking .
Properties
CAS No. |
4707-75-9 |
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Molecular Formula |
C20H15Br |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-bromo-2-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C20H15Br/c21-20-14-8-7-13-18(20)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H |
InChI Key |
USPFRABACBOMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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